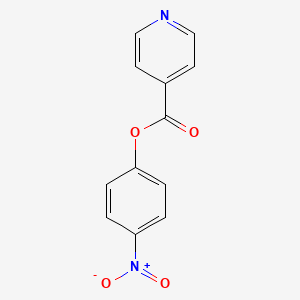

4-Pyridinecarboxylic acid, 4-nitrophenyl ester

Description

4-Pyridinecarboxylic acid, 4-nitrophenyl ester (CAS: Not explicitly provided in evidence) is an ester derivative of pyridinecarboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a 4-nitrophenyl moiety. This compound is characterized by its pyridine ring substituted with a carboxylic acid ester group and a nitro group on the phenyl ring. Its structure confers unique reactivity and biological activity, making it relevant in pharmaceutical and agrochemical research. For instance, in acaricide studies, the 4-nitrophenyl ester derivative demonstrated superior bioactivity against Psoroptes cuniculi compared to other aryl esters, with the lowest LT50 value .

Structure

3D Structure

Properties

CAS No. |

2882-35-1 |

|---|---|

Molecular Formula |

C12H8N2O4 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

(4-nitrophenyl) pyridine-4-carboxylate |

InChI |

InChI=1S/C12H8N2O4/c15-12(9-5-7-13-8-6-9)18-11-3-1-10(2-4-11)14(16)17/h1-8H |

InChI Key |

NRHBVYZNPLTUTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

The most widely reported method involves activating 4-pyridinecarboxylic acid with DCC in the presence of 4-nitrophenol. This approach leverages the formation of an O-acylisourea intermediate, which reacts with the phenolic hydroxyl group of 4-nitrophenol to yield the ester. Typical conditions include:

A key limitation is the formation of N-acylurea byproducts, particularly in polar solvents like DMF, which reduces yields. For example, Ljungvist and Folkers observed a 70% yield in DCM but only 16% in DMF due to competing side reactions.

Ethyl Chloroformate Activation

Alternative coupling agents, such as ethyl chloroformate, avoid DCC-related byproducts. In this method, 4-pyridinecarboxylic acid is first converted to a mixed carbonate intermediate using ethyl chloroformate and N-methylmorpholine, followed by reaction with 4-nitrophenol.

Acid Chloride Intermediate Route

Thionyl Chloride (SOCl₂) Method

4-Pyridinecarboxylic acid is treated with SOCl₂ to generate the corresponding acid chloride, which is subsequently reacted with 4-nitrophenol.

- Reaction Steps:

- Chlorination: 4-Pyridinecarboxylic acid + SOCl₂ → 4-Pyridinecarbonyl chloride.

- Esterification: 4-Pyridinecarbonyl chloride + 4-nitrophenol → Product.

- Conditions:

This method is scalable but requires careful handling of SOCl₂ due to its corrosive nature.

4-Nitrophenyl Chloroformate (4-NPC) Activation

4-NPC serves as a dual-purpose reagent, activating the carboxylic acid and directly introducing the 4-nitrophenyl group. The reaction proceeds via a two-step mechanism:

- Formation of a reactive 4-nitrophenyl carbonate intermediate.

- Nucleophilic displacement by 4-pyridinecarboxylate.

- Yield: 75–90% in one-pot reactions.

- Advantages: Avoids isolation of acid chlorides, enhancing safety.

Palladium-Catalyzed Carbonylation

A patented method (EP0820986A1) describes the carbonylation of 2,3-dihalopyridines with CO and 4-nitrophenol using a palladium catalyst.

- Catalyst System: Pd complexes with bis-diphenylphosphine ligands (e.g., 1,1'-ferrocendiyl derivatives).

- Conditions:

This method is industrially favorable due to high atom economy and minimal byproducts.

Comparative Analysis of Methods

| Method | Yield | Scalability | Key Challenges |

|---|---|---|---|

| DCC Coupling | 54–70% | Lab-scale | Byproduct formation in polar solvents |

| SOCl₂ Chlorination | 65–80% | Industrial | Handling hazardous reagents |

| 4-NPC Activation | 75–90% | Lab-to-pilot | Cost of 4-NPC |

| Palladium Carbonylation | >85% | Industrial | Catalyst cost and recovery |

Optimization Strategies

Solvent Selection

Catalyst Design

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, yielding 4-pyridinecarboxylic acid and 4-nitrophenol. This reaction is catalyzed by water or pyridine, with the nitrophenyl group acting as a good leaving group due to its electron-withdrawing nature .

Key Observations :

-

Kinetic Data : Pseudo-first-order rate coefficients (k obsd) for hydrolysis are pH-independent, suggesting a stepwise mechanism with a tetrahedral intermediate .

-

Catalytic Role of Pyridine : Pyridine facilitates the reaction by stabilizing the transition state or intermediate, as seen in the linear relationship between k obsd and pyridine concentration .

Aminolysis

Reaction with amines (e.g., ammonia or amino acids) produces amides and 4-nitrophenol. The nitrophenyl group enhances the electrophilicity of the carbonyl, accelerating nucleophilic attack .

Mechanistic Insights :

-

Selectivity : The compound shows moderate selectivity for aminolysis over hydrolysis, with p-nitrophenyl derivatives displaying better selectivity than m-nitrophenyl analogs .

-

Kinetic Analysis : Brønsted plots for aminolysis reveal β values (~0.19–0.26), indicating partial charge development on the leaving group during the transition state .

Substitution and Coupling Reactions

The nitrophenyl group is highly reactive, enabling substitution with nucleophiles (e.g., thiols, alcohols) or coupling agents (e.g., iodonium salts).

Applications :

-

Radiolabeling : The ester serves as a precursor for ¹⁸F-radiofluorination , where substitution of the nitrophenyl group with fluoride yields labeled acylation agents for biomolecule tagging .

-

Ester Exchange : Reaction with phenols or thiophenols under basic conditions forms new esters, useful in organic synthesis .

Reduction and Oxidation

-

Nitro Group Reduction : The nitrophenyl moiety can be reduced to an aminophenyl group using hydrogenation (e.g., H₂/Pd) or chemical reductants (e.g., SnCl₂).

-

Oxidation : The pyridine ring or phenyl group may undergo oxidation under strong acidic conditions (e.g., KMnO₄), though this is less commonly reported.

Mechanistic Comparisons

Table 1: Comparison of Reaction Mechanisms

Kinetic and Stability Data

Table 2: Kinetic Parameters for Hydrolysis and Aminolysis

| Reaction | Brønsted Slope (β) | pH Dependence | Selectivity (Aminolysis vs. Hydrolysis) |

|---|---|---|---|

| Hydrolysis | 0.07–0.11 | Independent | Lower |

| Aminolysis | 0.19–0.26 | Independent | Higher |

Key Findings :

Scientific Research Applications

Chemical Synthesis and Reactivity

Building Block in Organic Synthesis

4-Pyridinecarboxylic acid, 4-nitrophenyl ester serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the formation of more complex molecules. The nitrophenyl group is particularly reactive, making it suitable for nucleophilic substitution reactions and acylation processes.

Reactivity Profile

The compound can undergo several reactions:

- Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction : The nitro group can be reduced to an amino group, expanding its utility in synthesizing amine derivatives.

- Oxidation : The nitrophenyl moiety can be oxidized to form hydroxyl or carbonyl derivatives .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of 4-pyridinecarboxylic acid exhibit significant biological activity. Studies show that compounds containing the pyridine ring can interact with biological targets, potentially leading to antimicrobial and anticancer effects. For instance, the ability of the nitrophenyl group to participate in electron transfer reactions may enhance the compound's reactivity towards biological molecules .

Drug Development

The compound is explored as a potential drug candidate due to its ability to modulate enzyme activity and interact with various receptors. Its derivatives have been investigated for their pharmacological properties, suggesting a promising avenue for developing new therapeutic agents .

Material Science Applications

Synthesis of Advanced Materials

In materials science, this compound is utilized in synthesizing advanced materials such as polymers and nanocomposites. Its ability to act as a precursor in the synthesis of dyes and pigments is particularly notable. Additionally, it has been employed in creating biomolecular catalysts due to its structural properties .

Case Study 1: Synthesis of Radiolabeled Compounds

A recent study demonstrated the use of 4-nitrophenyl activated esters for preparing radiolabeled compounds efficiently. The research highlighted its superiority under direct radiofluorination conditions compared to other activated esters, showcasing its potential application in radiochemistry and PET imaging .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of various derivatives of 4-pyridinecarboxylic acid. The results indicated that specific modifications of the nitrophenyl group significantly enhanced antibacterial activity against common pathogens, suggesting pathways for developing new antibiotics .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for complex organic molecules; reactive towards nucleophiles. |

| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties; potential drug candidate. |

| Material Science | Used in synthesizing advanced materials; acts as a precursor for dyes and pigments. |

| Radiochemistry | Effective in preparing radiolabeled compounds for imaging applications. |

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 4-nitrophenyl ester depends on its application. In bioconjugation, the ester group reacts with nucleophiles on biomolecules, forming stable covalent bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : 4-Nitrophenyl laurate, with a long aliphatic chain, has a higher LogP (~6.3), violating Lipinski’s Rule of Five, whereas 4-nitrophenyl formate and the target compound exhibit lower LogP values (~1.8–2.5), enhancing drug-likeness .

- Bioactivity : The 4-nitrophenyl ester group in the target compound contributes to potent acaricidal activity (LT50 = 2.1 hours), outperforming 4-chlorophenyl and methyl-substituted analogs .

Reactivity :

- The electron-withdrawing nitro group in 4-nitrophenyl esters enhances electrophilicity, facilitating hydrolysis under alkaline conditions. This property is exploited in enzymatic assays, where esterase activity is measured via 4-nitrophenol release (λ = 400 nm) .

Acaricidal Activity

In a study comparing aryl esters, the 4-nitrophenyl ester derivative demonstrated superior efficacy against Psoroptes cuniculi:

| Compound | LT50 (hours) | Relative Activity vs. Phenyl Ester (15) |

|---|---|---|

| 4-Nitrophenyl ester (27) | 2.1 | 12× more active |

| 4-Chlorophenyl ester (24) | 3.5 | 7× more active |

| Phenyl ester (15) | 25.0 | Baseline |

Enzymatic Hydrolysis

The ester bond in 4-nitrophenyl esters is selectively cleaved by esterases, releasing yellow 4-nitrophenol, making these compounds valuable in spectrophotometric assays .

Biological Activity

4-Pyridinecarboxylic acid, 4-nitrophenyl ester, also known as 4-nitrophenyl pyridine-4-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure : The compound features a pyridine ring substituted with a carboxylic acid and a nitrophenyl group. The presence of these functional groups contributes to its reactivity and biological activity.

Mechanism of Action : The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can form coordination complexes with metal ions. These interactions modulate the activity of enzymes or receptors, resulting in various therapeutic effects .

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyridinecarboxylic acids possess strong antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria .

- Case Study : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that 4-nitrophenyl esters exhibited significant inhibition zones compared to control groups .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines.

- Research Findings : In cytotoxicity tests on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, significant anticancer effects were observed with IC50 values of approximately 150 μg/mL for MCF-7 and 137 μg/mL for HepG2 cells. These findings suggest that the compound may promote apoptosis through upregulation of pro-apoptotic genes such as caspases and downregulation of anti-apoptotic markers like Bcl-2 .

Other Pharmacological Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for other pharmacological effects:

- Antidiabetic Activity : Studies have indicated that this compound can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, suggesting potential antidiabetic properties .

- Cardiovascular Effects : Some derivatives have shown promise as antihypertensive agents due to their ability to induce vasodilation .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (μg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Inhibition of cell wall synthesis |

| Escherichia coli | Not specified | Disruption of membrane integrity | |

| Anticancer | MCF-7 | 150 | Apoptosis via caspase activation |

| HepG2 | 137 | Apoptosis via Bcl-2 downregulation | |

| Antidiabetic | α-Amylase | 224 | Enzyme inhibition |

| α-Glucosidase | 243 | Enzyme inhibition | |

| Cardiovascular | Vascular smooth muscle cells | Not specified | Vasodilation |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-pyridinecarboxylic acid, 4-nitrophenyl ester?

The synthesis typically involves esterification of 4-pyridinecarboxylic acid with 4-nitrophenol using activating agents like carbodiimides (e.g., DCC) or chloroformates. For example, analogous esters such as 4-nitrophenyl chloroformate (CAS 7693-46-1) utilize reactive intermediates to facilitate coupling . Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm purity and structural integrity. Predicted physicochemical properties (e.g., boiling point, density) for similar esters can guide solvent selection and reaction conditions .

Q. How can the purity and stability of this compound be assessed under experimental conditions?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–400 nm) is ideal for monitoring degradation, as the 4-nitrophenyl group has strong absorbance.

- Spectroscopy : FT-IR confirms ester carbonyl peaks (~1740 cm⁻¹), while mass spectrometry (ESI-MS) verifies molecular weight (e.g., C₁₂H₈N₂O₄, MW 260.2 g/mol).

- Stability : Perform accelerated stability studies in solvents (e.g., DMSO, acetonitrile) at varying temperatures and pH. For analogs like 4-nitrophenyl caprylate, fluorescence quenching assays track hydrolytic stability .

Q. What are the primary applications of 4-nitrophenyl esters in biochemical assays?

4-Nitrophenyl esters are widely used as chromogenic substrates for hydrolases (e.g., lipases, esterases). Hydrolysis releases 4-nitrophenoxide, detectable at 405–410 nm. For example, 4-nitrophenyl octanoate (CAS 1956-10-1) is a standard substrate for lipase activity assays . Ensure kinetic studies include controls for non-enzymatic hydrolysis, especially at alkaline pH.

Advanced Research Questions

Q. How does this compound interact with serine hydrolases, and how can contradictory inhibition data be resolved?

This ester may act as a competitive inhibitor for serine hydrolases like FAAH or ABHD6, analogous to AA38-3 (1-piperidinecarboxylic acid, 4-nitrophenyl ester), which inhibits ABHD6 and FAAH with IC₅₀ values in the µM range . Contradictions in inhibition potency may arise from:

- Enzyme source variability : Species-specific isoforms or purification artifacts.

- Assay conditions : pH, ionic strength, and detergent concentrations affecting enzyme activity.

- Off-target effects : Use activity-based protein profiling (ABPP) to identify non-target interactions .

Q. What strategies optimize the use of this compound in real-time enzymatic activity monitoring?

- Coupling with fluorescence : Modify the pyridine ring with fluorophores (e.g., dansyl) to enable Förster resonance energy transfer (FRET)-based detection.

- Microfluidic integration : Immobilize the ester on chips for high-throughput screening, as demonstrated with 4-nitrophenyl carbonate derivatives .

- Temperature-controlled kinetics : Use stopped-flow spectrophotometry to capture rapid hydrolysis rates .

Q. How do structural modifications of the pyridine ring influence substrate specificity in enzyme assays?

- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, accelerating hydrolysis. Compare with 4-(4-nitrophenyl)thiazole-4-carboxylate (CAS 78979-64-3), where the thiazole ring increases steric hindrance, reducing reactivity .

- Substituent position : Para-substitution (as in 4-nitrophenyl) maximizes resonance stabilization of the transition state. Meta-substituted analogs show lower enzymatic turnover .

Methodological Considerations

Q. What computational tools predict the acid dissociation constant (pKa) and solubility of this ester?

- pKa prediction : Use MarvinSketch or ACD/Labs with QSPR models. For similar esters, predicted pKa values range from 14.6–14.8, aligning with experimental data .

- Solubility : Employ COSMO-RS or Hansen solubility parameters. The compound is likely sparingly soluble in water but miscible in polar aprotic solvents (e.g., DMF) .

Q. How can researchers address discrepancies in reported inhibitory activity across studies?

- Standardize assays : Adopt uniform protocols (e.g., substrate concentration, incubation time).

- Validate with orthogonal methods : Combine spectrophotometric assays with LC-MS quantification of hydrolysis products.

- Meta-analysis : Compare data from structurally related esters, such as 4-nitrophenyl anthranilate (CAS 19176-60-4), to identify trends in enzyme selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.